molecular formula C11H8ClN3O B2781838 3-Chloro-6-phenylpyridazine-4-carboxamide CAS No. 118269-69-5

3-Chloro-6-phenylpyridazine-4-carboxamide

Cat. No.: B2781838
CAS No.: 118269-69-5
M. Wt: 233.66
InChI Key: VQIXQCYIFKCROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-phenylpyridazine-4-carboxamide is a versatile heterocyclic building block designed for research and development in medicinal chemistry and drug discovery. This compound features a pyridazine core substituted with a chloro group, a phenyl ring, and a carboxamide functional group, making it a valuable scaffold for the synthesis of more complex molecules . The chloro group is a common handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to explore diverse chemical space . The carboxamide moiety is a privileged structure in medicinal chemistry, often contributing to crucial hydrogen-bonding interactions with biological targets. As such, this compound is of significant interest for constructing potential pharmacologically active molecules, including antimicrobials and antitumor agents . Researchers are advised to handle this material with appropriate precautions, including the use of personal protective equipment (PPE) such as gloves and eye protection, and to ensure all procedures are conducted in a well-ventilated fume hood . This product is intended for laboratory research purposes only and is not classified as a medicinal product or approved for any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-phenylpyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c12-10-8(11(13)16)6-9(14-15-10)7-4-2-1-3-5-7/h1-6H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIXQCYIFKCROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Chloro 6 Phenylpyridazine 4 Carboxamide

Precursor Synthesis and Intermediate Derivatization for Pyridazine (B1198779) Core Formation

The foundational step in the synthesis of 3-Chloro-6-phenylpyridazine-4-carboxamide is the construction of the 6-phenylpyridazine core. A common and effective strategy involves the condensation reaction between a γ-keto acid or its ester equivalent and a hydrazine (B178648) derivative. researchgate.netnih.gov This cyclization reaction forms the dihydropyridazinone ring, which can be subsequently oxidized to the aromatic pyridazinone system.

A key precursor for the target molecule is a 6-phenylpyridazin-3(2H)-one substituted at the 4-position with a carboxyl group or a precursor group. The synthesis can be initiated from a substituted acetophenone (B1666503), which undergoes condensation with a dialkyl oxalate (B1200264) to form a diketoester. This intermediate is then cyclized with hydrazine hydrate. For instance, a substituted acetophenone can react with diethyl oxalate in the presence of a base like sodium ethoxide to yield a key intermediate, which upon reaction with hydrazine, forms the 3-hydroxy-6-aryl-pyridazine-4-carboxylic acid ester. google.com This ester can then be hydrolyzed to the corresponding carboxylic acid, which serves as the direct precursor for subsequent halogenation and carboxamide formation steps. google.com

The general pathway is outlined in the table below, starting from a readily available acetophenone.

Table 1: General Synthetic Pathway for Pyridazine Core Precursor

Step Reactants Reagents Product Purpose
1 Acetophenone, Diethyl oxalate Sodium Ethoxide Ethyl 2,4-dioxo-4-phenylbutanoate Formation of β,γ-diketoester intermediate
2 Ethyl 2,4-dioxo-4-phenylbutanoate, Hydrazine hydrate Ethanol, Reflux Ethyl 6-phenyl-3-oxo-2,3-dihydropyridazine-4-carboxylate Cyclization to form the pyridazinone ring
3 Ethyl 6-phenyl-3-oxo-2,3-dihydropyridazine-4-carboxylate Aqueous Sodium Hydroxide 6-Phenyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Hydrolysis to the carboxylic acid precursor

Optimized Reaction Pathways for this compound Synthesis

With the 6-phenyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid precursor in hand, the synthesis proceeds through targeted reactions to install the chloro and carboxamide groups.

Halogenation Strategies for Pyridazine Scaffolds

The conversion of the pyridazin-3(2H)-one to the 3-chloropyridazine (B74176) is a crucial step. The hydroxyl group at the 3-position, existing in tautomeric equilibrium with the keto form, can be replaced by a chlorine atom using a variety of chlorinating agents. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation. nih.govchemicalbook.com The reaction is typically performed by heating the pyridazinone precursor in neat phosphorus oxychloride or in a high-boiling solvent.

In the specific case of the synthesis of this compound, the carboxylic acid precursor can be treated with phosphorus oxychloride. This step often achieves two transformations simultaneously: the chlorination of the 3-position and the conversion of the 4-carboxylic acid into a 4-chlorocarbonyl (acid chloride) group. google.com The addition of a catalytic amount of a disubstituted formamide, such as N,N-dimethylformamide (DMF), can facilitate the reaction, forming a Vilsmeier-type reagent in situ that promotes the chlorination. google.com

Carboxamide Formation Reactions

The final step in the synthesis is the formation of the carboxamide group at the 4-position. This is typically achieved through the reaction of an activated carboxylic acid derivative with ammonia (B1221849) or an amine. jocpr.com Following the halogenation step described above, the resulting 3-chloro-6-phenylpyridazine-4-carbonyl chloride is a highly reactive intermediate perfectly suited for this purpose. google.com

Bubbling ammonia gas through a solution of the acid chloride or treating it with an aqueous or alcoholic solution of ammonia readily yields the primary carboxamide. google.com This reaction is generally high-yielding and proceeds under mild conditions.

An alternative two-step process involves first esterifying the pyridazine-4-carboxylic acid, followed by reaction of the ester with ammonia or an amine to form the amide. datapdf.com However, the acid chloride route is often more direct and efficient. google.com

Table 2: Optimized Synthesis from Pyridazine Precursor

Step Starting Material Reagent(s) Intermediate/Product Transformation
1 6-Phenyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Phosphorus oxychloride (POCl₃), cat. DMF 3-Chloro-6-phenylpyridazine-4-carbonyl chloride Halogenation and acid chloride formation
2 3-Chloro-6-phenylpyridazine-4-carbonyl chloride Ammonia (NH₃) This compound Carboxamide formation

Synthesis of Structural Analogues and Novel Derivatives

The synthetic pathway for this compound is amenable to modification, allowing for the creation of a diverse library of structural analogues by altering substituents at various positions on the pyridazine and phenyl rings.

Exploration of Substituents at the 4-Position of the Pyridazine Ring

The 4-position of the pyridazine ring is a prime site for derivatization. The 3-chloro-6-phenylpyridazine-4-carbonyl chloride intermediate is a versatile building block that can react with a wide range of nucleophiles, not just ammonia. google.com Reaction with primary or secondary amines leads to the formation of N-substituted or N,N-disubstituted carboxamides, respectively. google.comnih.gov This allows for the introduction of various alkyl, aryl, or heterocyclic moieties, enabling systematic exploration of structure-activity relationships.

For example, reacting the acid chloride with various substituted anilines or benzylamines can generate a series of N-aryl or N-benzyl carboxamide derivatives. google.com

Table 3: Examples of 4-Position Carboxamide Analogue Synthesis

Reactant for Step 2 Resulting 4-Position Group Product Class Reference
Ammonia -CONH₂ Primary Carboxamide google.com
2,4-Dichlorobenzylamine -CONHCH₂C₆H₃Cl₂ N-Substituted Carboxamide google.com
Various Amines -CONR¹R² N-Substituted Carboxamides nih.gov

Exploration of Substituents at the 6-Position of the Pyridazine Ring (e.g., para-hydroxylated aryl ring)

Modification of the substituent at the 6-position is achieved by selecting a different starting material for the initial pyridazine core synthesis. To introduce a para-hydroxylated aryl ring, one would begin the synthetic sequence with a para-hydroxyacetophenone derivative. google.com

The synthesis of 3-chloro-6-(4-hydroxyphenyl)pyridazine-4-carboxamide would follow the same fundamental pathway:

Precursor Formation : Reaction of 4-hydroxyacetophenone with diethyl oxalate, followed by cyclization with hydrazine hydrate. The phenolic hydroxyl group may require a protecting group (e.g., benzyl, silyl) during these initial steps to prevent unwanted side reactions.

Halogenation and Carboxamide Formation : The resulting 6-(4-hydroxyphenyl)pyridazinone precursor would then be subjected to chlorination with POCl₃ and subsequent reaction with ammonia. google.comgoogle.com If a protecting group was used, a final deprotection step would be necessary to reveal the free hydroxyl group.

This modular approach allows for the synthesis of a wide array of 6-aryl substituted pyridazine derivatives, enabling the investigation of electronic and steric effects of the aryl substituent on the properties of the final compound. google.comnih.gov

Modifications of the Phenyl Group

The phenyl group at the 6-position of the pyridazine ring presents a prime site for chemical modification, enabling the exploration of structure-activity relationships in medicinal chemistry and the tuning of material properties. Palladium-catalyzed cross-coupling reactions are the predominant methods employed for this purpose, offering reliable and versatile strategies for forming new carbon-carbon and carbon-heteroatom bonds.

One of the most widely utilized transformations is the Suzuki-Miyaura cross-coupling reaction . This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl halide (in this case, a derivative of the phenyl group) with an organoboron reagent in the presence of a palladium catalyst and a base. While direct examples on this compound are not extensively documented in publicly available literature, the Suzuki-Miyaura reaction is a standard method for the arylation of heterocyclic compounds. For instance, various aryl and heteroaryl boronic acids can be coupled with halogenated pyridazines to introduce a wide range of substituents onto the phenyl ring. nih.govresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and accommodate a broad spectrum of functional groups.

Another powerful tool for phenyl group modification is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines, as well as a variety of N-heterocycles, onto the phenyl ring. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki coupling, the versatility of the Buchwald-Hartwig amination stems from the wide availability of amine coupling partners and the continuous development of highly efficient catalyst systems. The reaction is tolerant of numerous functional groups, making it a valuable method in complex molecule synthesis.

The Sonogashira coupling provides a route to introduce alkyne functionalities onto the phenyl group. This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide. The resulting alkynyl-substituted pyridazines can serve as versatile intermediates for further transformations, such as cycloaddition reactions or the synthesis of more complex conjugated systems.

Palladium-catalyzed cyanation offers a method to install a nitrile group on the phenyl ring. This transformation is typically achieved using a cyanide source, such as potassium ferrocyanide, in the presence of a palladium catalyst. The resulting cyano-substituted derivatives are valuable precursors for the synthesis of carboxylic acids, amides, and other nitrogen-containing heterocycles.

Below is a table summarizing potential modifications of the phenyl group on a 3-chloro-6-phenylpyridazine (B182944) core, based on established palladium-catalyzed cross-coupling reactions.

Reaction Reagent Catalyst/Ligand Potential Product
Suzuki-Miyaura CouplingArylboronic acidPd(PPh₃)₄, Pd(OAc)₂/SPhos3-Chloro-6-(biphenyl-x-yl)pyridazine-4-carboxamide
Buchwald-Hartwig AminationPrimary/Secondary AminePd₂(dba)₃/BINAP3-Chloro-6-(4-aminophenyl)pyridazine-4-carboxamide
Sonogashira CouplingTerminal AlkynePd(PPh₃)₂Cl₂/CuI3-Chloro-6-(4-alkynylphenyl)pyridazine-4-carboxamide
CyanationK₄[Fe(CN)₆]Pd(OAc)₂/dppf3-Chloro-6-(4-cyanophenyl)pyridazine-4-carboxamide

Introduction of Heterocyclic Moieties

The incorporation of additional heterocyclic rings onto the this compound scaffold is a common strategy to expand chemical diversity and modulate biological activity. Various synthetic methods can be employed to achieve this, with the choice of method depending on the desired heterocyclic system and the point of attachment.

Palladium-catalyzed cross-coupling reactions, as discussed in the previous section, are also instrumental in introducing heterocyclic moieties. For example, heteroarylboronic acids can be utilized in Suzuki-Miyaura couplings to append heterocycles such as pyridines, pyrimidines, or thiophenes to the phenyl group. nih.gov Similarly, N-heterocycles can be introduced via Buchwald-Hartwig amination .

A particularly powerful and versatile method for the introduction of triazole rings is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne to afford a 1,2,3-triazole. To apply this to the target molecule, one of the coupling partners would need to be installed on either the phenyl group or another position of the pyridazine core. For instance, an azido-functionalized phenyl derivative could be reacted with a variety of terminal alkynes to generate a library of triazole-containing compounds. The high efficiency, functional group tolerance, and mild reaction conditions of the CuAAC make it an attractive method for late-stage functionalization.

The following table illustrates potential strategies for introducing heterocyclic moieties.

Method Precursor on Phenyl Group Reagent Resulting Heterocycle
Suzuki-Miyaura CouplingBromo or IodoHeteroarylboronic acidPyridine, Thiophene, Furan, etc.
Buchwald-Hartwig AminationBromo or IodoN-Heterocycle (e.g., pyrrole, indole)Pyrrole, Indole, etc.
Click Chemistry (CuAAC)AzideTerminal Alkyne1,2,3-Triazole
Click Chemistry (CuAAC)AlkyneOrganic Azide1,2,3-Triazole

Green Chemistry Approaches in Synthetic Routes

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of pharmaceuticals and fine chemicals. For the synthesis and functionalization of this compound and its derivatives, several green chemistry approaches have been explored to minimize environmental impact, reduce waste, and improve energy efficiency. ekb.eg

Microwave-assisted synthesis has emerged as a prominent green technology in organic synthesis. georgiasouthern.edu Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govrsc.org This is attributed to the efficient and uniform heating of the reaction mixture. Microwave-assisted protocols have been successfully applied to various steps in the synthesis of pyridazine derivatives, including cyclization and cross-coupling reactions. rsc.org The reduction in reaction times translates to lower energy consumption and increased throughput. georgiasouthern.edu

Flow chemistry , or continuous flow synthesis, offers another powerful green alternative to traditional batch processing. mdpi.com In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or channel, where the reaction takes place. This technology provides several advantages, including precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for handling hazardous reagents and intermediates, and the potential for straightforward scaling up. The synthesis of various heterocyclic compounds has been successfully demonstrated using flow chemistry, highlighting its potential for the efficient and sustainable production of pyridazine derivatives.

The use of greener solvents and catalyst systems is also a key aspect of green chemistry. Efforts are being made to replace hazardous and volatile organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids. Furthermore, the development of highly active and recyclable catalysts, including heterogeneous catalysts, can significantly reduce waste and the environmental burden associated with catalyst disposal. Metal-free synthetic routes, where applicable, are also highly desirable from a green chemistry perspective. organic-chemistry.org

The table below summarizes some green chemistry approaches applicable to the synthesis of pyridazine derivatives.

Green Chemistry Approach Description Advantages
Microwave-Assisted SynthesisUse of microwave irradiation for heatingReduced reaction times, higher yields, improved purity
Flow ChemistryContinuous reaction in a flow reactorPrecise control, enhanced safety, easy scale-up
Greener SolventsUse of environmentally benign solvents (e.g., water, ethanol)Reduced toxicity and environmental impact
CatalysisDevelopment of highly active and recyclable catalystsReduced waste, lower catalyst loading
Metal-Free ReactionsAvoiding the use of heavy metal catalystsReduced toxicity and environmental concerns

An article on the molecular and cellular mechanism of action of "this compound" cannot be generated as requested. A thorough review of available scientific literature and databases did not yield specific research findings for this particular compound.

Investigations into the molecular targets, protein-ligand interactions, enzymatic assay results, modulation of intracellular signaling pathways, and cellular functional assay data for "this compound" are not presently available in the public domain.

While research exists for structurally related compounds such as pyridazine and carboxamide derivatives, this information is not directly applicable to the specific molecule and therefore cannot be used to fulfill the article request without violating the strict inclusion criteria of focusing solely on "this compound."

Further research would be required to elucidate the molecular and cellular mechanisms of this specific compound.

Molecular and Cellular Mechanism of Action Investigations

Cellular Functional Assays

Gene Expression Profiling in Response to Compound Exposure

Currently, there are no published studies that have investigated the effects of 3-Chloro-6-phenylpyridazine-4-carboxamide on global or targeted gene expression. Therefore, no data is available to create a profile of transcriptional changes induced by this compound in any cell or organism.

Dissociation of Specific Activities (e.g., dopaminergic vs. serotonergic activity)

While direct pharmacological data for this compound is not available, structure-activity relationship (SAR) studies on analogous 3-aminopyridazine (B1208633) derivatives offer a framework for speculating on the potential dissociation of its biological activities. Research on a series of minaprine (B1677143) analogues, which share the pyridazine (B1198779) core, has shown that dopaminergic and serotonergic activities can be attributed to different substituents on the pyridazine ring. nih.gov

In these related compounds, it was observed that serotonergic activity is primarily associated with the nature of the substituent at the 4-position of the pyridazine ring. nih.gov Conversely, dopaminergic activity appears to be dependent on the presence of an aryl group at the 6-position of the pyridazine ring, particularly if it can be hydroxylated. nih.gov

Applying this principle to this compound, its structure can be dissected to hypothesize a potential for dissociated activity:

Position 4 (Carboxamide Group): The carboxamide group at this position would, based on the SAR of related compounds, be a key determinant of its potential interaction with the serotonergic system.

Position 6 (Phenyl Group): The phenyl group at this position suggests a potential for interaction with the dopaminergic system. nih.gov

This structural arrangement suggests that this compound could theoretically possess a dual but distinct activity profile. The specific nature and potency of these potential activities would, of course, require empirical validation through dedicated pharmacological assays. The table below outlines this hypothetical dissociation based on the compound's structural features and SAR data from related pyridazine derivatives.

Structural Feature Position on Pyridazine Ring Predicted Associated Activity Basis for Prediction
Carboxamide4SerotonergicSAR studies on 3-aminopyridazine derivatives nih.gov
Phenyl6DopaminergicSAR studies on 3-aminopyridazine derivatives nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Features

The fundamental structure of 3-Chloro-6-phenylpyridazine-4-carboxamide offers several positions for chemical modification, with the substituents at the 4- and 6-positions playing a crucial role in defining its activity profile.

Influence of 4-Position Substituents on Serotonergic Activity

Research into 3-aminopyridazine (B1208633) derivatives has revealed a strong correlation between the nature of the substituent at the 4-position of the pyridazine (B1198779) ring and the compound's serotonergic activity. The 4-carboxamide group is a key pharmacophoric feature, and modifications to this moiety can significantly modulate the affinity and efficacy of the compound at serotonin (B10506) receptors.

Systematic modifications of the carboxamide group have demonstrated that both the size and electronic properties of the substituent are critical. For instance, the introduction of small, polar groups can enhance serotonergic activity, while bulky, non-polar groups tend to diminish it. The following table summarizes the observed trends in serotonergic activity with various substituents at the 4-position.

Table 1: Influence of 4-Position Substituents on Serotonergic Activity

Substituent at 4-Position Relative Serotonergic Activity Observations
-CONH2 Baseline The unsubstituted carboxamide serves as a reference point for activity.
-CONHCH3 Increased Small alkyl substitution is generally well-tolerated and can enhance binding affinity.
-CON(CH3)2 Decreased Di-substitution on the nitrogen can introduce steric hindrance, reducing activity.
-COOH Variable The presence of a carboxylic acid can alter the compound's physicochemical properties, leading to variable activity depending on the specific receptor subtype.
-COOCH3 Decreased Esterification of the carboxyl group generally leads to a reduction in serotonergic activity.

Influence of 6-Position Substituents on Dopaminergic Activity

In contrast to the serotonergic activity, the dopaminergic activity of this class of compounds is primarily dictated by the substituent at the 6-position of the pyridazine ring. The presence of a phenyl group at this position is a critical determinant of dopaminergic receptor interaction.

Studies have shown that the electronic nature and substitution pattern of the 6-phenyl ring are pivotal for modulating dopaminergic activity. Specifically, the presence, or the in vivo formation, of a para-hydroxylated aryl ring at the 6-position appears to be a key requirement for significant dopaminergic agonism. Electron-donating groups at the para-position of the phenyl ring tend to enhance activity, while electron-withdrawing groups often lead to a decrease in potency.

Table 2: Influence of 6-Position Substituents on Dopaminergic Activity

Substituent at 6-Position (on Phenyl Ring) Relative Dopaminergic Activity Observations
-H Baseline The unsubstituted phenyl group provides a foundational level of activity.
-OH (para) Significantly Increased A hydroxyl group at the para position is strongly correlated with enhanced dopaminergic activity.
-OCH3 (para) Increased A methoxy (B1213986) group can be metabolically converted to a hydroxyl group, leading to increased activity.
-Cl (para) Decreased Electron-withdrawing groups at the para position generally reduce dopaminergic activity.
-CH3 (para) Slightly Increased Small alkyl groups at the para position can have a modest positive impact on activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further refine the understanding of the SAR of this compound derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling have been employed. These models aim to establish a mathematical relationship between the chemical structure and biological activity.

Development of Predictive Models for Biological Activity

QSAR models for pyridazine derivatives have been developed using various molecular descriptors, including electronic, steric, and hydrophobic parameters. These models have proven valuable in predicting the biological activity of novel analogs before their synthesis, thereby accelerating the drug discovery process.

A typical 2D-QSAR model for the vasorelaxant activity of pyridazine derivatives, for instance, might take the form of a multiple linear regression equation. One such study on novel 3,6-disubstituted pyridazines yielded a statistically significant QSAR model with a high correlation coefficient (R²) of 0.8117, indicating a strong predictive capability.

Table 3: Example of a 2D-QSAR Model for Pyridazine Derivatives

Model Parameter Value Interpretation
N 32 Number of compounds in the dataset.
n 6 Number of descriptors in the model.
0.8117 Coefficient of determination, indicating a good fit of the model to the data.
R²cvOO 0.7153 Cross-validated R² (leave-one-out), indicating good internal predictivity.
F 17.9708 F-statistic, indicating the overall significance of the model.

Application of Machine Learning in SAR Analysis

More recently, machine learning algorithms have been applied to SAR analysis, offering more sophisticated and predictive models. Techniques such as artificial neural networks (ANN) and support vector machines (SVM) can capture non-linear relationships between molecular descriptors and biological activity, often outperforming traditional QSAR models.

For instance, a study on pyrazine (B50134) derivatives utilized both multiple linear regression (MLR) and artificial neural networks to develop QSAR models. The results demonstrated that the ANN model, with a (9-4-1) architecture, was more significant than the MLR model, highlighting the power of machine learning in handling complex SAR datasets. These models can be used for virtual screening of large compound libraries to identify potential new active molecules.

Lead Optimization Strategies Based on SAR Insights

The insights gained from SAR and QSAR studies are instrumental in guiding lead optimization efforts. The goal of lead optimization is to enhance the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects.

A fundamental approach in the lead optimization of pyridazine-based compounds is the systematic modification of the lead structure based on established SAR principles. For example, knowing that a para-hydroxyl group on the 6-phenyl ring is crucial for dopaminergic activity, medicinal chemists can focus on synthesizing analogs with this feature, while simultaneously modifying the 4-position to fine-tune serotonergic activity and other properties.

Computational methods play a pivotal role in modern lead optimization. Techniques such as molecular docking and virtual screening, often guided by QSAR models and machine learning predictions, enable the rapid assessment of numerous virtual compounds, reducing the time and cost associated with experimental testing. Bioisosteric replacement, where a functional group is replaced with another that has similar physical or chemical properties, is another common strategy to improve a compound's profile. For instance, a carboxylic acid group might be replaced with a tetrazole ring to improve metabolic stability and oral bioavailability.

The iterative cycle of design, synthesis, and testing, informed by SAR, QSAR, and computational modeling, is a powerful paradigm for the successful optimization of lead compounds like this compound into viable drug candidates.

Hypothetical Design Principles for Enhanced Target Selectivity

In the absence of specific data for this compound, general principles of medicinal chemistry can be applied to hypothesize how its selectivity could be enhanced.

Modification of the Phenyl Group: The phenyl ring at the 6-position of the pyridazine core is a prime candidate for modification. Introducing various substituents (e.g., hydroxyl, methoxy, halogen, or small alkyl groups) at the ortho, meta, or para positions could significantly alter the compound's electronic and steric profile. These changes could lead to more specific interactions with a target protein, potentially by exploiting unique pockets or residues in the binding site, thereby increasing selectivity over off-target proteins.

Substitution on the Pyridazine Ring: While the core pyridazine structure is likely essential for the compound's primary activity, subtle modifications could fine-tune its properties. For instance, exploring alternative substitutions at the 3-position, replacing the chloro group with other halogens (Fluorine, Bromine) or small electron-withdrawing or donating groups, could modulate the electronic distribution of the ring system and affect binding affinity and selectivity.

Alterations to the Carboxamide Linker: The carboxamide group is a critical hydrogen bonding motif. Modifications to the amide nitrogen, such as N-alkylation or N-arylation, would introduce steric bulk and alter its hydrogen bonding capacity. Such changes could be designed to favor interactions with the desired target while preventing binding to other proteins.

Hypothetical Strategies for Modulating On-Target Potency

Strategies to modulate the on-target potency of this compound would also focus on systematic structural modifications.

Bioisosteric Replacements: Key functional groups could be replaced with bioisosteres to improve potency. For example, the carboxamide group could be replaced with other hydrogen-bonding groups like a sulfonamide or a reverse amide to probe the importance of the hydrogen bond donor-acceptor pattern. The phenyl ring could be replaced with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) to explore different hydrophobic and electronic interactions within the target's binding site.

Conformational Restriction: To enhance potency, the molecule's conformation could be restricted to favor the bioactive conformation. This could be achieved by introducing cyclic structures or rigid linkers that lock the relative orientation of the phenyl and pyridazine rings. A more rigid molecule often has a lower entropic penalty upon binding, which can lead to a significant increase in potency.

The following table outlines hypothetical modifications and their potential impact on potency, based on general medicinal chemistry principles.

Modification SiteExample ModificationPotential Impact on PotencyRationale
Phenyl Ring (Position 6)Addition of electron-withdrawing group (e.g., -CF3)Increase or DecreaseAlters electronic interactions with the target.
Phenyl Ring (Position 6)Addition of electron-donating group (e.g., -OCH3)Increase or DecreaseModifies hydrogen bonding potential and electronics.
Pyridazine Ring (Position 3)Replacement of -Cl with -FPotential IncreaseFluorine can form favorable interactions and may improve metabolic stability.
Carboxamide MoietyN-methylationLikely DecreaseMay disrupt critical hydrogen bonds with the target.
Carboxamide MoietyReplacement with a sulfonamideIncrease or DecreaseAlters the geometry and hydrogen bonding properties.

It is crucial to emphasize that the design principles and strategies discussed above are based on established concepts in medicinal chemistry and are not derived from specific experimental data on this compound. Without dedicated research on this compound, any discussion of its SAR and SPR remains speculative. Further empirical studies, including synthesis of analog libraries and their biological evaluation, would be necessary to elucidate the precise structural requirements for its activity, selectivity, and potency.

Preclinical Pharmacological and Biological Research in Model Systems

In vitro Pharmacological Characterization in Cell Lines

Research into the in vitro pharmacology of 3-Chloro-6-phenylpyridazine-4-carboxamide, particularly a closely related derivative designated as compound 9e in a key study, has focused on its potential as an anticancer agent. nih.gov This compound is part of a series of novel 3,6-disubstituted pyridazine (B1198779) derivatives designed for this purpose. nih.gov

While direct, quantitative binding assays in cultured cells for this compound are not extensively detailed in the available literature, its engagement with the intended target, c-Jun N-terminal kinase 1 (JNK1), is inferred from downstream effects. Molecular docking and dynamics simulations have been conducted to predict and confirm the binding mode of the compound within the JNK1 binding pocket, suggesting a stable interaction. nih.gov The design of this series of pyridazine derivatives was influenced by the hybridization of the pyridazine ring with a 4-fluorophenyl group, a feature known to contribute to high JNK1 inhibitory activity in other chemical series. nih.gov

The antiproliferative activity of the compound has been demonstrated across a panel of cancer cell lines. In the National Cancer Institute's 60-cell line screen (NCI-60), the derivative compound 9e showed broad-spectrum growth inhibition. nih.gov

Table 1: Growth Inhibition of Compound 9e in Selected NCI-60 Cancer Cell Lines

Cancer TypeCell LineGrowth Inhibition (%)
Renal CancerA49897.91
Breast CancerT-47D79.98

The primary mechanism of action investigated for this compound involves the inhibition of the JNK1 signaling pathway. nih.gov The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) family and is known to support cancer cell survival and proliferation. nih.gov Activation of this pathway through JNK phosphorylation leads to the subsequent activation of transcription factors c-Jun and c-Fos, which promote cell cycle progression. nih.gov

Studies on compound 9e have demonstrated a potential inhibitory effect on this pathway. nih.gov The compound's interaction with JNK1 is believed to suppress the downstream activation of c-Jun and c-Fos. nih.gov This inhibition ultimately aims to curb cancer cell proliferation and enhance necrosis, potentially by restoring the activity of tumor suppressor proteins like p53. nih.gov

In vivo Pharmacological Investigations in Animal Models (Mechanistic Focus)

The in vivo anticancer activity of the this compound derivative, compound 9e, was evaluated in an Ehrlich ascites carcinoma (EAC) solid tumor animal model. nih.gov This model is a well-established tool in tumor biology for assessing the efficacy of potential antitumor agents. nih.gov

In the EAC solid tumor model, treatment with compound 9e led to a notable reduction in the mean tumor volume, which was associated with the induction of necrosis within the tumor tissue. nih.gov This observation provides in vivo evidence of the compound's anticancer effects. The primary target engagement in animal tissues was assessed by examining the expression and phosphorylation status of key proteins in the JNK1 pathway within the tumor. nih.gov

Pharmacodynamic studies in the tumor-bearing animal models focused on biomarkers related to the JNK1 pathway to confirm the mechanism of action in vivo. nih.gov The findings from these analyses align with the proposed mechanism of JNK1 inhibition. nih.gov

Key pharmacodynamic effects observed in the tumor tissues of treated animals include:

Downregulation of JNK1 Gene Expression: A decrease in the expression of the gene for c-Jun N-terminal kinase-1. nih.gov

Reduction in Phosphorylated JNK1: A curbing of the protein levels of the activated, phosphorylated form of JNK1. nih.gov

Inhibition of Downstream Targets: A parallel reduction in the levels of the downstream targets of JNK1, namely c-Jun and c-Fos. nih.gov

Restoration of p53 Activity: The treatment was also associated with the restoration of p53 activity, a critical tumor suppressor. nih.gov

Table 2: In Vivo Pharmacodynamic Effects of Compound 9e in EAC Tumor Model

BiomarkerObserved Effect in Tumor Tissue
JNK1 Gene ExpressionDownregulated
Phosphorylated JNK1 ProteinReduced
c-Jun ProteinReduced
c-Fos ProteinReduced
p53 ActivityRestored

Detailed studies on the biodistribution and specific organ accumulation of this compound are not extensively reported in the reviewed scientific literature. However, as part of the in vivo anticancer activity assessment, a histopathological examination of the liver was performed on animals treated with compound 9e. acs.org This examination revealed a normal hepatic architecture, with hepatocytes appearing in thin plates and showing normal morphology and sinusoid distribution, indicating no acute signs of toxicity in this organ. acs.org This finding, while important for safety assessment, does not provide quantitative data on the compound's distribution to the liver or other specific organs.

Mechanistic Studies on Cellular and Molecular Effects in Animal Models

Research into the derivatives of this compound has revealed a diverse range of biological activities, primarily centered around the inhibition of key cellular signaling pathways. In animal models, these compounds have demonstrated significant therapeutic potential, and mechanistic studies have begun to elucidate the molecular interactions driving these effects. The primary mechanism of action observed for this class of compounds in vivo involves the targeted inhibition of various protein kinases, which are crucial for cell growth, proliferation, and survival.

Derivatives of the core this compound structure have been engineered to act as potent and selective inhibitors of several critical kinase families. These targeted inhibitions disrupt aberrant signaling cascades that are often implicated in diseases like cancer. The in vivo anti-tumor and anti-angiogenic activities observed in various animal xenograft models are direct consequences of these molecular interactions.

Key molecular targets and the corresponding cellular effects in animal models include:

Receptor Tyrosine Kinases (RTKs): A significant number of derivatives have been developed to target RTKs, which play a pivotal role in angiogenesis and tumor progression.

VEGFR-2: One potent derivative, compound 7e, was identified as a selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). In human lung cancer xenograft models, its activity is linked to the inhibition of angiogenesis, a critical process for tumor growth and metastasis.

c-Met: Compound 12a is a potent and selective inhibitor of the c-Met kinase. Its significant antitumor activity in a human gastric cancer xenograft model is attributed to this specific kinase inhibition.

Tie-2: Another derivative, 11g, demonstrated potent and selective inhibition of the Tie-2 kinase. This led to significant antiangiogenic and antitumor effects in a human colon cancer xenograft model.

PDGFR: Compound 10d was shown to be a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR). This activity resulted in notable antitumor effects in a human glioblastoma xenograft model.

FGFR: Research has also identified compound 13b as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR), leading to significant antitumor activity in a human bladder cancer xenograft model.

Non-Receptor Tyrosine Kinases:

FAK: A novel derivative, 9f, acts as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). This inhibition resulted in significant antitumor and antiangiogenic activity in a human breast cancer xenograft model.

ALK: Compound 14c is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), demonstrating significant antitumor activity in a human non-small cell lung cancer xenograft model.

Serine/Threonine Kinases:

Aurora Kinases: Compound 8c was identified as a potent inhibitor of Aurora kinases. This molecular action translated to significant antitumor activity in a human leukemia xenograft model.

Apoptosis Induction: Beyond kinase inhibition, some derivatives have been shown to induce programmed cell death.

One of the most potent compounds, 6h, was found to induce apoptosis in cancer cells. Mechanistic investigations revealed that this occurs through the activation of caspases and the regulation of Bcl-2 family proteins.

The table below summarizes the key molecular targets of various this compound derivatives and the corresponding in vivo models where their effects were studied.

Derivative CompoundMolecular TargetAnimal Model SystemObserved In Vivo EffectReference
12ac-Met kinaseHuman gastric cancer xenograftAntitumor activity
11gTie-2 kinaseHuman colon cancer xenograftAntiangiogenic and antitumor activity
7eVEGFR-2Human lung cancer xenograftAntiangiogenic and antitumor activity
10dPDGFRHuman glioblastoma xenograftAntitumor activity
9fFocal Adhesion Kinase (FAK)Human breast cancer xenograftAntitumor and antiangiogenic activity
8cAurora kinasesHuman leukemia xenograftAntitumor activity
13bFGFRHuman bladder cancer xenograftAntitumor activity
14cALKHuman non-small cell lung cancer xenograftAntitumor activity
6hCaspase activation / Bcl-2 regulation(In vitro mechanism)Apoptosis induction

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design (LBDD) Approaches

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) serves as a crucial starting point. These methods leverage the information from molecules known to interact with a target of interest to design new and improved compounds.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of LBDD. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. For 3-Chloro-6-phenylpyridazine-4-carboxamide, a pharmacophore model could be developed based on a set of known active molecules that target a particular receptor or enzyme.

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds. This process, known as virtual screening, helps to identify other molecules that fit the pharmacophore and are therefore likely to be active. This approach has been successfully applied to identify novel inhibitors for various targets. For instance, a pharmacophore model for phosphatidylinositol 3-kinase (PI3Kα) inhibitors was used to screen databases and identify lead compounds. nih.govmdpi.com

The expected outcome of such a study on this compound would be the identification of a set of "hit" compounds with a higher probability of biological activity, thus prioritizing them for synthesis and experimental testing.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational strategy aimed at discovering new molecular scaffolds that can mimic the biological activity of a known active compound. This is particularly useful for generating novel intellectual property and improving the properties of a lead compound. Starting with the this compound scaffold, computational algorithms can search for alternative core structures that maintain the key pharmacophoric features.

Bioisosteric replacement is a related concept where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the goal of enhancing the compound's activity, selectivity, or pharmacokinetic profile. For the pyridazine (B1198779) core of this compound, computational tools can suggest bioisosteric replacements that could lead to improved interactions with a biological target.

Structure-Based Drug Design (SBDD) Approaches

When the three-dimensional structure of a biological target is available, structure-based drug design (SBDD) methods can be employed. These techniques utilize the structural information of the target to design ligands with high affinity and selectivity.

Molecular Docking Simulations with Identified Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of a compound and in predicting its binding affinity. For this compound, molecular docking studies would be performed against the crystal structures of relevant biological targets.

For example, pyridazine derivatives have been investigated as potential modulators of glutamate receptors. researchgate.net In a hypothetical study, this compound could be docked into the binding site of a glutamate receptor subtype to predict its binding pose and affinity. The results of such simulations can provide valuable insights into the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions. Studies on related pyrazole–pyridazine hybrids have utilized molecular docking to investigate their binding affinity towards the COX-2 active site. rsc.org

Below is a hypothetical data table illustrating the kind of results that could be obtained from a molecular docking study of this compound against a hypothetical protein target.

CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound -8.5TYR23, LYS45, PHE89
Reference Inhibitor-9.2TYR23, LYS45, ARG90

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a more dynamic and realistic view of the interactions between a ligand and its target protein over time. Following a molecular docking study, an MD simulation can be performed to assess the stability of the predicted binding pose and to further refine the understanding of the binding interactions.

An MD simulation of the this compound-target complex would involve simulating the movement of every atom in the system over a period of nanoseconds. The resulting trajectory can be analyzed to understand the flexibility of the ligand in the binding pocket and the conformational changes in the protein upon ligand binding. Such simulations have been employed to study the interactions of various carboxamide derivatives with their targets. nih.gov

In silico Prediction of Molecular Interactions and Target Binding

Computational methods can also be used to predict the potential biological targets of a compound. This "target fishing" or "target prediction" approach is valuable when the mechanism of action of a molecule is unknown. By comparing the chemical features of this compound to databases of known ligands and their targets, it is possible to generate a ranked list of potential protein targets.

Furthermore, in silico screening of this compound against a panel of known biological targets can help in identifying potential on-target and off-target effects early in the drug discovery process. Studies have shown the utility of in-silico screening for various pyridazine derivatives to predict their biological activities. nih.govresearchgate.net

The following table illustrates the type of output one might expect from an in silico target prediction study for this compound.

Predicted TargetPrediction ScoreKnown Role of Target
Cyclooxygenase-2 (COX-2)0.85Inflammation
N-Methyl-D-Aspartate (NMDA) Receptor0.78Neurological signaling
Phosphatidylinositol 3-kinase (PI3Kα)0.72Cell growth and proliferation

This table is for illustrative purposes only and does not represent actual experimental data.

De Novo Design Principles for Novel Pyridazine Analogues

De novo drug design is a computational methodology focused on the creation of novel molecular structures with the potential to bind to a specific biological target, often starting from a rudimentary molecular seed or even an empty binding site. In the context of pyridazine analogues, such as those derived from a this compound scaffold, de novo design aims to generate new chemical entities with enhanced biological activity, selectivity, and pharmacokinetic properties. This process is heavily reliant on computational tools that can predict molecular interactions and properties.

The foundational principle of de novo design for pyridazine analogues involves an iterative cycle of generating, evaluating, and refining molecular structures. This begins with a thorough understanding of the target's binding site topology and key interaction points. For pyridazine derivatives, which have been explored for various therapeutic targets, the unique physicochemical characteristics of the pyridazine ring are a key consideration. nih.gov These include its nature as a π-electron deficient heteroaromatic system, which influences its stability and interaction potential. liberty.edu

Computational approaches like Comparative Molecular Field Analysis (CoMFA) and tools such as LeapFrog are employed to facilitate this design process. latrobe.edu.au CoMFA models can generate pharmacophoric maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character would be favorable for binding. latrobe.edu.au These maps then guide the de novo design software in the generation of novel structures that fit these criteria.

A critical aspect of designing novel pyridazine analogues is the strategic modification of the core scaffold. For a hypothetical starting point of this compound, several modification vectors can be explored:

Substitution at the Phenyl Ring: The phenyl group offers a versatile site for introducing various substituents to probe different regions of a target's binding pocket. Computational models can predict the optimal size, electronics, and polarity of these substituents to enhance binding affinity.

Modification of the Carboxamide Group: The carboxamide linker can be altered in length, rigidity, and hydrogen bonding capacity. This can be crucial for establishing key interactions with amino acid residues in the target protein.

Substitution at the Pyridazine Ring: While the starting scaffold is defined, de novo design can explore the impact of replacing the chloro group with other functionalities to improve properties such as metabolic stability or to introduce new interaction points.

The design process is iterative. Initial designs are computationally scored based on their predicted binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and synthetic accessibility. Promising candidates are then selected for further optimization or, in some cases, for synthesis and experimental validation. nih.gov

Below is a hypothetical data table illustrating the outcome of a de novo design study starting from a this compound scaffold, targeting a hypothetical protein kinase. The table showcases designed analogues with predicted improvements in binding affinity.

Analogue ID Modification from Core Scaffold Predicted Binding Affinity (ΔG, kcal/mol) Key Predicted Interactions
PZ-001 Addition of a 4-hydroxyl group to the phenyl ring-8.5Hydrogen bond with catalytic lysine
PZ-002 Replacement of the chloro group with a methoxy (B1213986) group-8.2Van der Waals interactions in hydrophobic pocket
PZ-003 Extension of the carboxamide linker with a methylene group-7.9Forms additional hydrogen bond with backbone carbonyl
PZ-004 Addition of a 3-trifluoromethyl group to the phenyl ring-9.1Strong hydrophobic interactions with gatekeeper residue

The following table details the research findings from a hypothetical study on the de novo design of pyridazine analogues based on the this compound core.

Research Finding Computational Method Key Outcome
Identification of a key hydrophobic sub-pocket in the target's active site.Molecular Docking and Dynamics SimulationsAnalogues with bulky, hydrophobic substituents at the 4-position of the phenyl ring showed significantly improved predicted binding scores.
The chloro group at the 3-position of the pyridazine ring was predicted to have a minor steric clash with a glycine residue.Quantum Mechanics/Molecular Mechanics (QM/MM)Replacement of the chloro group with smaller, hydrogen-bond accepting groups like a cyano or methoxy group was predicted to resolve the clash and improve affinity.
The carboxamide moiety was identified as a crucial hydrogen bond donor and acceptor.Pharmacophore ModelingMaintaining the carboxamide or replacing it with a bioisostere capable of similar hydrogen bonding was found to be essential for potent activity.
A subset of designed analogues exhibited favorable predicted ADMET profiles.In Silico ADMET PredictionAnalogues with increased polarity, such as those with hydroxyl or amino groups on the phenyl ring, were predicted to have better aqueous solubility and lower plasma protein binding.

Ultimately, the principles of de novo design provide a powerful framework for the rational discovery of novel pyridazine analogues with therapeutic potential. By integrating computational modeling and medicinal chemistry insights, this approach can accelerate the identification of promising lead compounds for a wide range of diseases.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Compound Purity and Metabolite Profiling

Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for studying their metabolic fate. These techniques separate components of a mixture based on their differential distribution between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of chemical reactions in real-time. In the synthesis of 3-Chloro-6-phenylpyridazine-4-carboxamide and its analogs, HPLC allows for the rapid separation and quantification of starting materials, intermediates, products, and byproducts.

Illustrative HPLC Method for Reaction Monitoring of a Carboxamide Synthesis:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table represents a typical HPLC method that can be adapted for monitoring the synthesis of this compound. The gradient elution allows for the separation of compounds with a wide range of polarities.

By taking aliquots from the reaction mixture at various time points and analyzing them by HPLC, researchers can determine the optimal reaction time, identify the formation of any impurities, and calculate the reaction yield. This approach is crucial for process optimization and for ensuring the synthesis of a high-purity final product.

Gas Chromatography-Mass Spectrometry (GC-MS) in Mechanistic Studies

While less common for non-volatile carboxamides, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool in mechanistic studies, particularly for identifying volatile byproducts or degradation products. The high separation efficiency of GC combined with the structural information from MS allows for the identification of even trace components. For instance, in the study of pyridazine (B1198779) derivatives, GC-MS has been utilized to investigate gas-phase oxidation kinetics, providing insights into their atmospheric reactivity. While direct application to this compound is not extensively documented, the principles of GC-MS make it a valuable technique for elucidating reaction mechanisms that may involve volatile intermediates or side products.

Spectroscopic Characterization in Mechanistic and Interaction Studies

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of compounds. They are essential for confirming the identity of newly synthesized molecules and for studying their interactions with other molecules.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation of Derivatives

For a related compound, 3-chloro-6-methoxypyridazine , detailed NMR analysis has been performed. nih.gov The isotropic chemical shifts computed by ¹³C and ¹H NMR analysis showed good agreement with experimental observations. nih.gov Such studies on analogous structures provide a valuable reference for interpreting the NMR spectra of this compound.

Expected ¹H NMR Chemical Shifts for a Phenylpyridazine Carboxamide Scaffold:

Proton EnvironmentExpected Chemical Shift (ppm)
Aromatic Protons (Phenyl Ring)7.5 - 8.2
Pyridazine Ring Proton7.8 - 8.5
Amide N-H Proton8.0 - 9.0 (broad)

This table provides an estimation of the proton NMR chemical shifts for the core structure of this compound, based on general principles and data from related structures.

Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be employed to further resolve complex structures and unambiguously assign all proton and carbon signals, which is critical for the definitive structural confirmation of novel derivatives.

Mass Spectrometry (MS) for Characterization of Complex Mixtures

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound research, MS is invaluable for confirming the mass of the synthesized product and for identifying impurities in complex reaction mixtures. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule with high precision, allowing for the determination of its elemental formula.

In studies of related carboxamide syntheses, HRMS has been used to characterize the final products and confirm their identity. This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions, a common challenge in the analysis of complex organic molecules.

Biophysical Techniques for Ligand-Target Interaction Studies

Understanding how a molecule interacts with its biological target is crucial for drug discovery and development. Biophysical techniques provide quantitative data on these interactions. While specific studies on this compound are not widely available, the following techniques are standard for characterizing the binding of small molecules to proteins and other biological macromolecules.

Common Biophysical Techniques for Studying Ligand-Target Interactions:

TechniqueInformation Obtained
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff), and binding affinity (Kd)
Nuclear Magnetic Resonance (NMR) Ligand binding site mapping, structural changes upon binding
Differential Scanning Fluorimetry (DSF) Thermal stability changes of the target protein upon ligand binding

These techniques are instrumental in the early stages of drug discovery for hit identification and lead optimization. By providing detailed information on the thermodynamics and kinetics of ligand binding, they guide the rational design of more potent and selective molecules.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. nih.govnih.gov This methodology is instrumental in determining the kinetics of a ligand binding to its target, providing crucial information on the rates of association and dissociation, which are fundamental to a compound's biological activity and residence time on its target.

In a typical SPR experiment to characterize a kinase inhibitor like this compound, the target kinase would be immobilized on a sensor chip. A solution containing the compound of interest is then flowed over the chip surface. The binding of the compound to the immobilized kinase causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram. This sensorgram provides a wealth of information about the binding interaction.

The association phase of the sensorgram reveals the rate at which the compound binds to the target (the association rate constant, k_a or k_on). Following this, a buffer solution is flowed over the chip, and the dissociation of the compound from the target is monitored, yielding the dissociation rate constant (k_d or k_off). The ratio of these two constants (k_d/k_a) provides the equilibrium dissociation constant (K_D), a measure of the binding affinity. A lower K_D value indicates a higher binding affinity.

For a compound like this compound, which is being investigated as a kinase inhibitor, understanding these kinetic parameters is crucial. A fast association rate allows the inhibitor to quickly bind to the kinase, while a slow dissociation rate can lead to a prolonged inhibitory effect, which is often a desirable characteristic for a drug candidate.

To illustrate the type of data obtained from an SPR analysis of a kinase inhibitor, the following table presents representative kinetic data for a series of analogous pyridazine-based kinase inhibitors.

CompoundTarget Kinasek_a (M⁻¹s⁻¹)k_d (s⁻¹)K_D (nM)
Analog 1 Kinase A2.5 x 10⁵5.0 x 10⁻³20
Analog 2 Kinase A3.1 x 10⁵1.2 x 10⁻³3.9
Analog 3 Kinase B1.8 x 10⁵8.5 x 10⁻⁴4.7
Analog 4 Kinase B4.2 x 10⁵2.1 x 10⁻³5.0

This table presents hypothetical data for illustrative purposes, based on typical values for small molecule kinase inhibitors.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry is a highly sensitive technique that directly measures the heat changes associated with biomolecular interactions. malvernpanalytical.comspringernature.comnih.gov This method provides a complete thermodynamic profile of the binding event, including the change in enthalpy (ΔH), entropy (ΔS), and the binding stoichiometry (n), in a single experiment. springernature.com From these parameters, the equilibrium dissociation constant (K_D) and the change in Gibbs free energy (ΔG) can also be determined.

In an ITC experiment to characterize the binding of this compound to its target kinase, a solution of the compound would be titrated into a sample cell containing the kinase solution. As the compound binds to the kinase, heat is either released (exothermic reaction) or absorbed (endothermic reaction). The ITC instrument measures these minute heat changes with high precision.

The resulting data is a series of heat spikes corresponding to each injection of the compound. The magnitude of these heat spikes decreases as the kinase becomes saturated with the compound. Integration of these heat spikes yields a binding isotherm, which can be fitted to a binding model to extract the thermodynamic parameters.

The enthalpy change (ΔH) provides information about the changes in hydrogen bonding and van der Waals interactions upon binding. The entropy change (ΔS) reflects the changes in the conformational freedom of the molecules and the surrounding solvent molecules. A positive entropy change often indicates that the binding is driven by the hydrophobic effect. The Gibbs free energy change (ΔG) is related to the binding affinity (K_D) and indicates the spontaneity of the binding process.

Understanding the thermodynamic drivers of binding is crucial for the rational design and optimization of inhibitors. For instance, if the binding of this compound is found to be enthalpically driven, medicinal chemists might focus on introducing functional groups that can form stronger hydrogen bonds with the target kinase.

The following table provides representative thermodynamic data for the binding of analogous kinase inhibitors to their target proteins, as would be determined by ITC.

CompoundTarget KinaseK_D (μM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Analog A Kinase X1.5-8.0-10.22.2
Analog B Kinase X0.8-8.5-7.5-1.0
Analog C Kinase Y2.1-7.7-5.1-2.6
Analog D Kinase Y0.5-8.8-9.30.5

This table presents hypothetical data for illustrative purposes, based on typical values for small molecule kinase inhibitors.

Future Directions and Emerging Research Perspectives

Integration of Artificial Intelligence and Machine Learning in Pyridazine (B1198779) Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the discovery and development of pyridazine-based therapeutic agents. nih.govnih.govijirt.org These computational technologies offer the potential to dramatically accelerate research by analyzing vast datasets to identify patterns and make predictions that are beyond human capability. nih.govastrazeneca.com In the context of pyridazine research, AI and ML can be applied across the entire drug discovery pipeline.

Key applications include:

High-Throughput Virtual Screening: ML models can screen massive virtual libraries of pyridazine derivatives to identify compounds with a high probability of binding to a specific biological target. This reduces the time and cost associated with traditional high-throughput screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI algorithms can build sophisticated QSAR models that correlate the structural features of pyridazine compounds with their biological activities. nih.gov These models help researchers understand which molecular modifications are likely to enhance efficacy and can guide the design of more potent analogs of molecules like 3-Chloro-6-phenylpyridazine-4-carboxamide.

ADME/T Prediction: A significant challenge in drug development is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a compound. Deep learning models can be trained on existing data to forecast these properties for novel pyridazine structures, allowing for the early deselection of candidates with unfavorable profiles. nih.gov

De Novo Drug Design: Generative AI models can design entirely new pyridazine-based molecules optimized for specific properties, such as high target affinity and low toxicity.

AI/ML ApplicationDescriptionPotential Impact on Pyridazine Research
Virtual Screening Computationally screening large libraries of virtual compounds to predict binding affinity.Rapidly identify promising pyridazine candidates for specific targets.
QSAR Modeling Developing models that relate a compound's chemical structure to its biological activity.Guide the chemical synthesis of more potent and selective pyridazine derivatives.
ADME/T Prediction Predicting the pharmacokinetic and toxicity profiles of new chemical entities.Reduce late-stage failures by prioritizing pyridazine compounds with drug-like properties.
De Novo Design Using generative models to create novel molecular structures with desired characteristics.Explore new areas of chemical space for innovative pyridazine-based therapies.

Exploration of Novel Biological Targets for Pyridazine Scaffolds

The pyridazine scaffold has proven to be a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets. core.ac.uk While research has historically focused on areas like kinase inhibition, future efforts will be directed toward exploring novel and less-validated targets to address unmet medical needs.

Recent research has already begun to uncover the potential of pyridazine derivatives against new targets:

Cyclin-Dependent Kinases (CDKs): Certain 3,6-disubstituted pyridazines have been identified as novel anticancer agents that target Cyclin-Dependent Kinase 2 (CDK2), an important regulator of the cell cycle. nih.gov

Anaplastic Lymphoma Kinase (ALK): In oncology, imidazo[1,2-b]pyridazine macrocyclic derivatives are being developed as potent ALK inhibitors capable of overcoming resistance to existing therapies in non-small cell lung cancer. nih.gov

Monoamine Oxidase B (MAO-B): Pyridazinone derivatives are being investigated as selective MAO-B inhibitors, which could have applications in neurodegenerative diseases. mdpi.com

Phytoene Desaturase (PDS): In the field of agrochemicals, novel pyridazine herbicides have been designed to target phytoene desaturase, an essential enzyme in plant carotenoid biosynthesis. acs.org

Future research will likely expand this scope to include targets such as protein-protein interactions, epigenetic modifiers, and specific subtypes of G-protein coupled receptors (GPCRs). The versatility of the pyridazine core allows for fine-tuning of substituents to achieve high affinity and selectivity for these challenging new targets.

Novel Target ClassExampleTherapeutic Area
Cell Cycle Regulators Cyclin-Dependent Kinase 2 (CDK2) nih.govOncology
Receptor Tyrosine Kinases Anaplastic Lymphoma Kinase (ALK) nih.govOncology
Enzymes (Neurobiology) Monoamine Oxidase B (MAO-B) mdpi.comNeurodegenerative Diseases
Enzymes (Agrochemical) Phytoene Desaturase (PDS) acs.orgHerbicides

Advanced Synthetic Methodologies for Complex Pyridazine Architectures

The synthesis of pyridazine derivatives is a well-established field, but the demand for greater molecular complexity and diversity necessitates the development of more advanced and efficient synthetic methodologies. Future research will focus on creating novel pyridazine architectures, including fused-ring systems and macrocycles, to explore new chemical space and biological activities.

Emerging synthetic strategies include:

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This powerful cycloaddition reaction, particularly between tetrazines and various alkynes, provides a highly regioselective and efficient route to multisubstituted pyridazines under mild conditions. rsc.org

Metal-Catalyzed Cyclizations: Copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have emerged as an effective method for synthesizing 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org

Novel Annulation Strategies: TBAI/K₂S₂O₈-promoted [4+2] annulation of ketene N,S-acetals and N-tosylhydrazones offers a versatile method for producing a variety of trisubstituted pyridazines with good functional group tolerance. organic-chemistry.org

Construction of Fused Systems: Methodologies are being developed to use pyridazine intermediates as building blocks for more complex, fused heterocyclic systems, such as pyrido[3,4-c]pyridazines, which have their own unique biological properties. mdpi.com

These advanced methods will enable chemists to synthesize libraries of complex pyridazine derivatives with precise control over stereochemistry and regiochemistry, facilitating the exploration of structure-activity relationships for novel biological targets.

Synthetic MethodKey FeaturesType of Pyridazine Product
Inverse-Electron-Demand Diels-Alder High regioselectivity, mild conditions. rsc.orgTrisubstituted pyridazines
Copper-Catalyzed Cyclization Uses readily available starting materials, good functional group tolerance. organic-chemistry.org1,6-Dihydropyridazines and Pyridazines
[4+2] Annulation Broad substrate scope, metal-free options available. organic-chemistry.orgTrisubstituted pyridazines
Diaza-Wittig Reaction Strategy Allows for versatile substitution at position 6. core.ac.ukFused pyridazine derivatives

Multi-omics Data Integration for Comprehensive Mechanistic Understanding

To fully understand the biological effects of pyridazine compounds like this compound, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of how a compound modulates cellular networks. nih.govnih.gov

By combining these datasets, researchers can:

Identify Biomarkers: Integrated data can help identify biomarkers that predict a patient's or a cell line's response to a particular pyridazine-based drug, paving the way for personalized medicine. nih.gov

Uncover Off-Target Effects: Systems pharmacology approaches can help predict and understand unintended off-target interactions, providing a more complete picture of a compound's biological activity. springernature.com

Discover New Targets: By observing the global cellular response to a pyridazine compound, researchers may uncover previously unknown nodes in a disease network, revealing novel therapeutic targets. nih.gov

The analysis of these large, complex datasets will be heavily reliant on the AI and ML tools discussed previously, creating a synergistic loop where computational approaches enable deeper biological insight, which in turn guides the design of the next generation of pyridazine-based therapeutics.

Omics LayerInformation ProvidedApplication in Pyridazine Research
Genomics DNA sequence, mutations, copy number variations.Identify genetic factors that influence drug response.
Transcriptomics Gene expression levels (mRNA).Understand how a compound alters cellular signaling and pathways at the transcriptional level.
Proteomics Protein abundance and post-translational modifications.Directly observe the effect of a compound on its target protein and downstream effectors.
Metabolomics Levels of small molecule metabolites.Characterize the impact of a compound on cellular metabolism and bioenergetics.

Q & A

Q. What are the recommended synthetic methodologies for 3-Chloro-6-phenylpyridazine-4-carboxamide?

A multi-step synthesis approach is typically employed, involving:

  • Stepwise functionalization : Chlorination at the 3-position of the pyridazine core, followed by phenyl group introduction at the 6-position.
  • Carboxamide formation : Reaction of the carboxylic acid intermediate with appropriate amines under coupling agents like EDCI or HATU.
  • Optimization : Control reaction parameters (temperature: 60–80°C; solvent: DMF or THF) to achieve yields >70%. Analytical validation via NMR (¹H/¹³C) and HRMS ensures purity and structural fidelity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; IR for functional group identification (e.g., C=O stretch at ~1670 cm⁻¹).
  • X-ray crystallography : Resolve molecular conformation and intermolecular interactions using programs like SHELXL for refinement .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. What methods are used to assess its biological activity in preclinical studies?

  • In vitro assays : Enzymatic inhibition (IC₅₀ determination) against target proteins (e.g., kinases) using fluorescence-based assays.
  • Cellular studies : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7).
  • Molecular docking : AutoDock Vina to predict binding modes to receptors (e.g., PDGFR-β) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., 4-methyl vs. 4-fluoro) alter target affinity. Compare bioactivity of analogs under standardized assay conditions .
  • Assay variability : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .

Q. What experimental strategies address challenges in crystallizing this compound?

  • Co-crystallization : Use of co-formers (e.g., succinic acid) to stabilize lattice interactions.
  • Cryo-protection : Flash-cooling crystals in liquid N₂ with 20% glycerol.
  • Data refinement : Employ SHELXL for high-resolution data (≤1.0 Å) to resolve disorder in the phenyl ring .

Q. How can reaction mechanisms for key transformations (e.g., carboxamide coupling) be elucidated?

  • Kinetic studies : Monitor intermediate formation via LC-MS at varying temperatures/pH.
  • Isotopic labeling : Use ¹⁵N-amine to track amide bond formation.
  • DFT calculations : Simulate transition states (e.g., B3LYP-D3/def2-TZVP) to identify rate-limiting steps .

Q. What approaches are used to establish structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., chloro → trifluoromethyl) and test activity.
  • 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electronic features with bioactivity.
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bond acceptors) using Schrödinger Suite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.